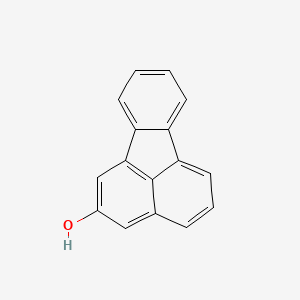![molecular formula C9H14N4O3S B14412210 (Z)-oxido-propyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14412210.png)
(Z)-oxido-propyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-oxido-propyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a sulfamoylphenyl group, a hydrazinylidene moiety, and an oxido-propyl group, which contribute to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-oxido-propyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium typically involves the reaction between 4-sulfamoylphenylhydrazine and an appropriate oxido-propyl precursor. One common method involves the condensation of sulfanilamide with substituted aromatic aldehydes, followed by reduction with sodium borohydride to yield the desired hydrazine derivative . The reaction conditions often require refluxing in ethanol and subsequent purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
(Z)-oxido-propyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted phenyl compounds. These products are often characterized using techniques like IR spectroscopy, NMR spectroscopy, and X-ray crystallography to confirm their structures .
科学的研究の応用
(Z)-oxido-propyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of (Z)-oxido-propyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium involves its interaction with molecular targets such as carbonic anhydrase enzymes. By binding to the active site of these enzymes, the compound inhibits their activity, leading to reduced tumor growth and bacterial proliferation . The molecular pathways involved include the inhibition of anaerobic glycolysis in tumor cells and disruption of bacterial cell wall synthesis.
類似化合物との比較
Similar Compounds
N-(4-sulfamoylphenyl)-1H-indazole-3-carboxamide: Another sulfonamide derivative with similar enzyme inhibitory properties.
4-sulfamoylphenylhydrazine hydrochloride: A precursor in the synthesis of various hydrazine derivatives.
Benzenesulfonamide derivatives: Known for their antibacterial and anticancer activities.
Uniqueness
(Z)-oxido-propyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit multiple carbonic anhydrase isoforms with high selectivity makes it a valuable compound in medicinal chemistry .
特性
分子式 |
C9H14N4O3S |
|---|---|
分子量 |
258.30 g/mol |
IUPAC名 |
(Z)-oxido-propyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium |
InChI |
InChI=1S/C9H14N4O3S/c1-2-7-13(14)12-11-8-3-5-9(6-4-8)17(10,15)16/h3-6,11H,2,7H2,1H3,(H2,10,15,16)/b13-12- |
InChIキー |
FLLWLITZRFBICT-SEYXRHQNSA-N |
異性体SMILES |
CCC/[N+](=N/NC1=CC=C(C=C1)S(=O)(=O)N)/[O-] |
正規SMILES |
CCC[N+](=NNC1=CC=C(C=C1)S(=O)(=O)N)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea](/img/structure/B14412129.png)
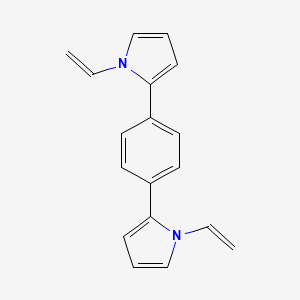
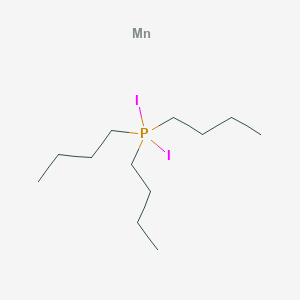
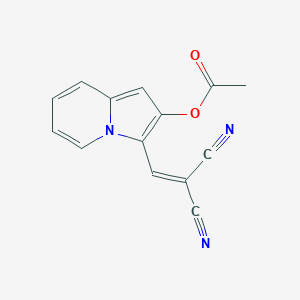
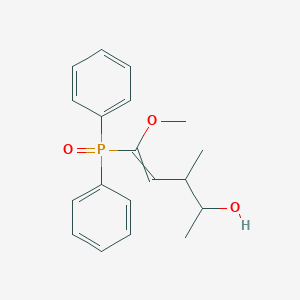
![1-[3-Chloro-4-(morpholin-4-yl)phenyl]-4-(morpholin-4-yl)butane-1,4-dione](/img/structure/B14412157.png)
![4-chloro-6-[(E)-C-ethyl-N-hydroxycarbonimidoyl]benzene-1,3-diol](/img/structure/B14412164.png)
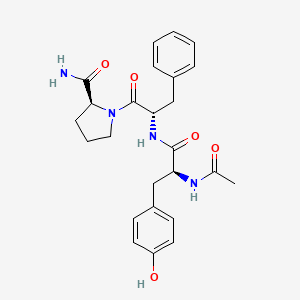
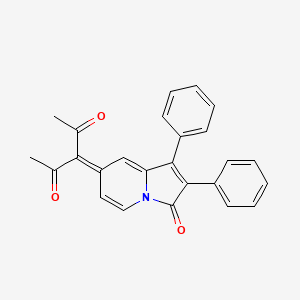
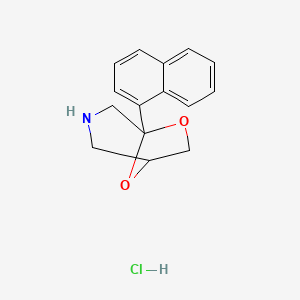
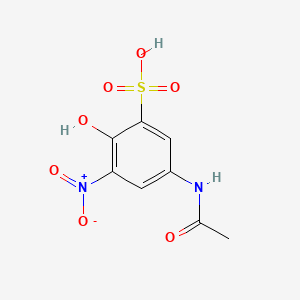
![4-[2-(Dimethylamino)ethyl]benzonitrile](/img/structure/B14412200.png)
![N-[7-(adamantane-1-carbonylamino)heptyl]adamantane-1-carboxamide](/img/structure/B14412214.png)
